(E)-[(2,4-dichlorophenyl)methoxy]({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine
Description
The compound (E)-(2,4-dichlorophenyl)methoxyamine is a Schiff base derivative characterized by a conjugated imine (C=N) bond in the (E)-configuration. Its structure comprises:
- A (2,4-dichlorophenyl)methoxy group, providing lipophilicity and halogen-mediated electronic effects.
- A 3-nitro-4-(phenylsulfanyl)phenyl substituent, introducing electron-withdrawing (nitro) and sulfur-containing (phenylsulfanyl) moieties.
- A methylidene linker enabling conjugation and structural rigidity.
This compound’s design combines halogenation, nitro functionality, and sulfur-based substitution, which are common in bioactive molecules targeting enzymes or receptors sensitive to electronic and steric modulation .
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-16-8-7-15(18(22)11-16)13-27-23-12-14-6-9-20(19(10-14)24(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRCEWDKKXUISS-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,4-dichlorophenyl)methoxyphenyl]methylidene})amine typically involves multiple steps. One common method starts with the preparation of the 2,4-dichlorophenylmethanol, which is then reacted with 3-nitro-4-(phenylsulfanyl)benzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position of the phenyl ring undergoes reduction under catalytic hydrogenation or chemical reducing conditions.
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The reduction mechanism involves sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine.
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Post-reduction products are characterized by ¹H NMR (disappearance of nitro proton signals) and FTIR (shift from -NO₂ stretching at ~1520 cm⁻¹ to -NH₂ at ~3400 cm⁻¹).
Oxidation of the Sulfanyl Group
The phenylsulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative | 75% | |
| mCPBA (2 equiv) | CH₂Cl₂, 0°C → RT, 4h | Sulfone derivative | 82% |
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Kinetics : Sulfone formation follows second-order kinetics under excess mCPBA.
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MS Analysis : Molecular ion peaks for sulfone products show +32 m/z shifts compared to the parent compound.
Nucleophilic Substitution at Dichlorophenyl Sites
The 2,4-dichlorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing nitro and chloro substituents.
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| NaOH (10%) | Reflux, 8h | Hydroxyphenyl derivative | |
| Benzylamine | DMF, 100°C, 24h | N-Benzylamine-substituted derivative |
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Regioselectivity : Substitution occurs preferentially at the 4-position due to steric hindrance at the 2-position .
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HPLC Monitoring : Reaction progress is tracked via retention time shifts (e.g., 12.3 min → 9.8 min for hydroxyphenyl product).
Oxime Functional Group Reactivity
The methoxyimine group undergoes hydrolysis and cyclization reactions.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Acidic Hydrolysis (HCl 1M) | Reflux, 6h | Carbonyl compound (ketone/aldehyde) | |
| Hydrazine Cyclocondensation | EtOH, 80°C, 12h | Pyrazole or triazole derivatives |
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Mechanistic Insight : Hydrolysis proceeds via protonation of the imine nitrogen, followed by nucleophilic water attack.
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X-ray Crystallography : Confirms cyclization product structures (e.g., pyrazole rings with 120° bond angles) .
Electrophilic Aromatic Substitution
The electron-deficient nitro-substituted phenyl ring undergoes limited electrophilic substitution.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Dinitro derivative (minor) | <10% | |
| Br₂/FeBr₃ | RT, 24h | Brominated side product | 15% |
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Theoretical Modeling : DFT calculations indicate meta-directing effects dominate due to nitro groups, reducing reactivity .
Photochemical Reactions
UV irradiation induces nitro group rearrangement and sulfanyl bond cleavage.
| Conditions | Products | Quantum Yield | References |
|---|---|---|---|
| UV (254 nm), CH₃CN, 48h | Nitroso and disulfide derivatives | 0.12 |
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ESR Spectroscopy : Detects radical intermediates during photolysis.
Thermal Decomposition
At elevated temperatures, the compound undergoes decomposition via multiple pathways.
| Temperature | Products | Mechanism | References |
|---|---|---|---|
| 200°C, N₂ | CO, NO₂, and chlorinated aromatics | Radical chain scission | |
| 300°C, air | Sulfur dioxide and carbonaceous residue | Oxidative degradation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-(2,4-dichlorophenyl)methoxyamine exhibit promising anticancer properties. For instance, research on 2-phenylacrylonitriles targeting the aryl hydrocarbon receptor has shown selective activity against cancerous cell lines. These findings suggest that modifications of the compound could lead to derivatives with enhanced anticancer activity .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. In a study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, certain compounds demonstrated significant efficacy in animal models of epilepsy. The results highlighted the importance of specific structural features in enhancing anticonvulsant effects, which could be applicable to the compound .
Pharmacological Insights
Dipeptidyl Peptidase-4 Inhibition
Research into natural-product-derived derivatives has revealed that certain compounds can act as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For example, a derivative demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg. This highlights the potential for (E)-(2,4-dichlorophenyl)methoxyamine to be explored as a therapeutic agent for conditions like type 2 diabetes .
Material Science Applications
Polymer Chemistry
The unique chemical structure of (E)-(2,4-dichlorophenyl)methoxyamine may allow it to be utilized in developing advanced materials. Its ability to form stable bonds with other polymers can lead to the creation of materials with enhanced mechanical properties and thermal stability.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various derivatives similar to (E)-(2,4-dichlorophenyl)methoxyamine showed that modifications could lead to compounds with enhanced selectivity and potency against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly influenced anticancer efficacy.
Mechanism of Action
The mechanism of action of (E)-(2,4-dichlorophenyl)methoxyphenyl]methylidene})amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Compound A: [1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine (CAS 400082-24-8)
- Structure : Features dual phenylsulfanyl groups on a propan-2-ylidene core and a (2,4-dichlorophenyl)methoxy group.
- Key Differences :
- Lacks the nitro group but includes an additional phenylsulfanyl substituent.
- Molecular Weight : 448.43 g/mol vs. ~450–460 g/mol (estimated for the target compound).
- Predicted Physicochemical Properties :
- Density: 1.24 g/cm³ (lower polarity due to absence of nitro group).
- Boiling Point: 560.6°C (high thermal stability typical of sulfur-rich compounds) .
Compound B: (E)-(4-Chlorophenyl)methoxyamine
- Structure : Contains a pyrazole ring with trifluoromethyl and sulfanyl groups.
- Key Differences :
Compound C: (E)-[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylidene][(2,4-dichlorophenyl)methoxy]amine
- Structure : Similar (2,4-dichlorophenyl)methoxy group but attached to a chlorinated pyrazole.
- Key Differences :
Bioactivity and Mechanism of Action
Target Compound
Comparative Bioactivity
- Compound A : Sulfur-rich analogs exhibit antioxidant properties due to thiol-mediated radical scavenging .
- Compound B : Pyrazole derivatives with trifluoromethyl groups show inhibition of cytochrome P450 enzymes, impacting drug metabolism .
- Compound C : Chlorinated pyrazoles are linked to kinase inhibition (e.g., JAK/STAT pathways) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (E)-(2,4-dichlorophenyl)methoxyamine represents a complex organic molecule with potential biological applications. Its intricate structure suggests various mechanisms of action that could be explored for therapeutic purposes.
Chemical Structure and Properties
The chemical formula of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 368.26 g/mol
The compound features a dichlorophenyl moiety, a methoxy group, and a nitrophenyl sulfanyl group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. Below are some key findings from recent studies:
Antimicrobial Activity
Studies have indicated that similar compounds with phenylsulfanyl groups exhibit significant antimicrobial properties. In vitro tests have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential application as antimicrobial agents .
Anticancer Potential
Recent investigations into structurally related compounds have demonstrated promising anticancer activity. For instance, derivatives with similar functional groups were found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Compounds with methoxy and nitro groups have been documented to possess anti-inflammatory properties. They may exert their effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory enzymes such as cyclooxygenase (COX) .
The biological activity of (E)-(2,4-dichlorophenyl)methoxyamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Interaction with specific receptors could alter cellular responses to stimuli.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro assays on MDA-MB-231 breast cancer cells revealed that treatment with related compounds led to a significant reduction in cell viability (up to 70% at 10 µM concentration), suggesting potent anticancer properties .
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | (E)-[(2,4-dichlorophenyl)methoxy]... | 20 | Moderate against S. aureus |
| Anticancer | Derivative A | 10 | 70% reduction in viability |
| Anti-inflammatory | Compound B | N/A | Significant cytokine inhibition |
Q & A
Q. Basic
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration, as applied to structurally similar imine derivatives .
- NMR Spectroscopy :
- IR Spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
How can researchers address conflicting spectroscopic data (e.g., unexpected NOE effects or splitting patterns) during structural elucidation?
Q. Advanced
- Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing spectra at multiple temperatures .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- X-ray Diffraction : Resolve ambiguities in NOE or splitting patterns by comparing experimental data with crystallographically determined structures .
What strategies optimize the yield of the (E)-isomer during imine formation, minimizing Z-isomer contamination?
Q. Advanced
- Steric Control : Introduce bulky substituents (e.g., 2,4-dichlorophenyl) to favor the (E)-isomer via steric hindrance .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring (E)-geometry .
- Temperature Modulation : Conduct reactions under reflux to drive equilibrium toward the thermodynamically stable (E)-isomer .
What are the primary decomposition pathways observed under standard storage conditions, and how can they be mitigated?
Q. Basic
- Hydrolysis of Imine Bond : Avoid moisture by storing under inert gas (N₂/Ar) with desiccants .
- Nitro Group Reduction : Protect from light and oxidizing agents to prevent unintended redox reactions .
- Mitigation : Use amber vials, stabilize with antioxidants (e.g., BHT), and monitor purity via HPLC .
How does the electron-withdrawing effect of the 3-nitro group influence the reactivity of the phenylsulfanyl moiety in nucleophilic aromatic substitution reactions?
Q. Advanced
- Activation of the Ring : The nitro group enhances electrophilicity at the para position, facilitating nucleophilic attack on the phenylsulfanyl-substituted aromatic ring .
- Kinetic Studies : Compare reaction rates with/without nitro substitution using UV-Vis spectroscopy to quantify activation effects .
- Computational Analysis : Calculate partial charges and Fukui indices to predict reactive sites .
What chromatographic methods effectively separate this compound from common byproducts like hydrolyzed imine derivatives?
Q. Basic
- Reverse-Phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to resolve hydrolyzed products .
- TLC : Employ ethyl acetate/hexane (3:7) with UV visualization at 254 nm .
- Prep-Scale Purification : Flash chromatography (silica gel, dichloromethane/methanol) for bulk separation .
What computational chemistry approaches are validated for predicting the binding affinity of this compound to biological targets like enzyme active sites?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2), validating with known inhibitors .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in GROMACS .
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO, logP) with experimental IC₅₀ values .
Which crystallographic databases contain structural analogs that can inform conformational analysis of this compound?
Q. Basic
- Cambridge Structural Database (CSD) : Search for imine derivatives with nitro and sulfanyl substituents (e.g., Refcode: XUTRAJ ).
- CCDC : Access entries like CCDC 805962 (similar triazole-amine structures) .
How can kinetic isotope effects (KIEs) be employed to study the rate-determining step in the hydrolysis of the imine linkage under physiological conditions?
Q. Advanced
- Deuterium Labeling : Compare hydrolysis rates (kH/kD) using deuterated solvents (D₂O) to identify proton transfer steps .
- UV-Vis Monitoring : Track imine breakdown at λ ≈ 300 nm under pseudo-first-order conditions .
- Isotopic Substitution : Synthesize ¹⁵N-labeled imine to study N-inversion contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
